![molecular formula C23H19N7O3S B2614695 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1251609-36-5](/img/structure/B2614695.png)
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
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Description
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C23H19N7O3S and its molecular weight is 473.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
Heterocyclic compounds, particularly those containing 1,2,4-triazole and pyridazine moieties, are of significant interest due to their diverse biological properties. A study by Karpina et al. (2019) highlights the synthesis of novel acetamides with an 1,2,4-oxadiazole cycle, showcasing a method that could potentially be applied to synthesize derivatives of the compound . The synthesized analogs were subjected to a biological assessment, indicating the method's applicability for generating compounds with potential biological activities Karpina et al., 2019.
Antiviral Activities
Compounds related to triazolopyridazines have shown promising antiviral activities. For instance, Shamroukh and Ali (2008) reported the synthesis of novel triazolopyridazine derivatives that exhibited significant activity against the hepatitis A virus. This suggests that structurally similar compounds, including the one , could be explored for their antiviral potential Shamroukh & Ali, 2008.
Antiproliferative Activities
The research by Ilić et al. (2011) into [1,2,4]triazolopyridazine derivatives revealed a loss of certain biological activities but uncovered their ability to inhibit the proliferation of endothelial and tumor cells. This indicates the potential of related compounds to serve as antiproliferative agents in cancer research Ilić et al., 2011.
Modification for Enhanced Activity
The study by Wang et al. (2015) on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to reduce toxicity and enhance anticancer effects provides a valuable insight into the modification strategies that could be applied to similar compounds. These modifications aim to retain antiproliferative activity while reducing toxicity, suggesting a pathway for optimizing the compound for potential therapeutic applications Wang et al., 2015.
Structural and Synthetic Studies
The compound's complex structure, incorporating triazolopyridine and thiophene units, suggests a multifaceted synthetic challenge. Research on similar heterocyclic frameworks, such as those by Sallam et al. (2021), provides insights into the synthetic routes and structural analyses that could be pertinent to the compound . These studies often involve advanced spectroscopic techniques and theoretical calculations to elucidate the structures and properties of synthesized compounds Sallam et al., 2021.
properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O3S/c31-20(15-29-22(32)11-8-17(27-29)18-7-4-14-34-18)24-12-13-33-21-10-9-19-25-26-23(30(19)28-21)16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVOVLVQQPQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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